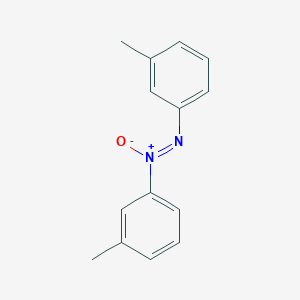

3,3'-Dimethylazoxybenzene

Description

Historical Context of Azoxyarene Chemistry

The exploration of azoxyarene chemistry is intrinsically linked to the development of azo compounds, which dates back to the 19th century. nih.gov The foundational synthesis of the parent compound, azobenzene (B91143), in 1834 paved the way for the investigation of its numerous derivatives. Early methods for preparing azoxyarenes typically involved the partial reduction of nitroaromatic compounds. For instance, the reduction of nitrobenzene (B124822) could yield azoxybenzene (B3421426) through the condensation of intermediate species like phenylhydroxylamine and nitrosobenzene (B162901). nih.gov

A pivotal discovery in the field was the Wallach rearrangement, first described by Otto Wallach in 1880. wikipedia.orgcdnsciencepub.com This acid-catalyzed reaction, which converts an azoxybenzene into a hydroxy-substituted azobenzene, became a cornerstone of azoxyarene chemistry, sparking extensive research into its mechanism and synthetic utility. wikipedia.orgcdnsciencepub.com These early studies into the synthesis and reactivity of the azoxy functional group laid the essential groundwork for its later application in more complex chemical systems.

Significance of Azoxy Functional Group in Contemporary Chemical Sciences

In modern chemistry, the azoxy functional group is recognized for its versatile role in both organic synthesis and materials science. Azoxy compounds serve as important intermediates in the synthesis of dyes and pigments. wikipedia.org Their ability to undergo reactions like the Wallach rearrangement allows for the introduction of hydroxyl groups onto aromatic rings, a crucial step in the production of various azo dyes. wikipedia.org

Furthermore, the azoxy moiety is a key structural motif in the design of functional materials. researchgate.net The rigid, linear structure of many azoxyarenes makes them suitable candidates for the development of liquid crystals. The photochromic properties of the related azobenzene systems, which undergo reversible isomerization under light, have also inspired research into light-responsive azoxy-based materials for applications in optical devices and data storage. researchgate.net The azoxy group's unique electronic and structural properties continue to make it a subject of interest in the development of novel pharmaceuticals and agrochemicals. researchgate.netresearchgate.net

Overview of 3,3'-Dimethylazoxybenzene within the Azoxyarene Class

This compound is a symmetrically substituted derivative of azoxybenzene, where a methyl group is attached to the meta-position of each phenyl ring. This substitution pattern influences its physical properties and chemical reactivity compared to the parent compound.

Like other azoxyarenes, it can be synthesized through methods such as the oxidation of the corresponding azo compound, 3,3'-dimethylazobenzene (B1664585), or via the condensation reactions involving derivatives of m-nitrotoluene. The presence of the two methyl groups affects the molecule's electronic distribution and steric profile, which in turn impacts its reactivity. For instance, this compound has been identified as a methylating agent, capable of reacting with electron-poor amines. sanderkok.com This reactivity is attributed to the electron-donating nature of the methyl groups. sanderkok.com The compound is also expected to undergo the Wallach rearrangement under strong acid conditions, a characteristic reaction of the azoxyarene class.

Below is a table summarizing some of the key physicochemical properties of this compound's corresponding azo compound, 3,3'-Dimethylazobenzene, as specific data for the azoxy derivative is not extensively documented.

Table 1: Physicochemical Properties of 3,3'-Dimethylazobenzene

| Property | Value |

|---|---|

| Molecular Formula | C14H14N2 |

| Molecular Weight | 210.27 g/mol nih.gov |

| Appearance | Light yellow to brown powder/crystal cymitquimica.com |

| Melting Point | 51.0 to 54.0 °C chemicalbook.com |

| CAS Number | 588-04-5 nih.gov |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Azoxybenzene |

| Azobenzene |

| 3,3'-Dimethylazobenzene |

| Nitrobenzene |

| Phenylhydroxylamine |

| Nitrosobenzene |

| Hydroxyazobenzene |

Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)-(3-methylphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-11-5-3-7-13(9-11)15-16(17)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIMXNSZRVIRQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=[N+](C2=CC=CC(=C2)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393911 | |

| Record name | Diazene, bis(3-methylphenyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19618-06-5 | |

| Record name | Diazene, bis(3-methylphenyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 3,3 Dimethylazoxybenzene Formation and Transformation

Elucidation of Reaction Mechanisms in Azoxybenzene (B3421426) Synthesis

The formation of the characteristic N=N(O) bond in azoxybenzenes can be achieved through several synthetic strategies, primarily involving the reduction of nitroaromatics or the oxidation of anilines. The underlying mechanisms often involve intricate sequences of electron and proton transfer steps, leading to key intermediates that ultimately combine to form the final product.

Radical mechanisms are frequently implicated in both the oxidative and reductive pathways leading to azoxybenzenes. The involvement of radical species has been substantiated through experimental evidence, such as control experiments using radical scavengers.

In the oxidative coupling of anilines to form azoxybenzenes, a radical pathway is often proposed. For instance, the use of Niobium oxide (Nb₂O₅) as a heterogeneous catalyst with hydrogen peroxide as the oxidant for the conversion of aniline (B41778) to azoxybenzene has been shown to proceed via a radical mechanism rsc.org. A catalytic test in the presence of a radical scavenger confirmed this pathway rsc.org. Similarly, in the dimerization of nitrosobenzenes to azoxybenzenes, the reaction is postulated to occur through a radical pathway nih.gov. The introduction of TEMPO, a radical scavenger, can inhibit the reaction, which indicates that the reaction proceeds through a radical mechanism nih.gov. One proposed mechanism suggests that a base like diisopropylethylamine (DIPEA) interacts with the nitroso group, leading to the formation of a DIPEA radical through a single electron transfer, which initiates the radical cascade acs.org.

Reductive couplings of nitroaromatics also involve radical intermediates. For example, nitrene radical complexes, which are reactive intermediates with spin density on the nitrogen atom, have been identified as key players in a range of catalytic syntheses nih.govuva.nl. These metalloradical species can be generated from various nitrene precursors and participate in radical-type nitrene-transfer and insertion reactions nih.govuva.nl.

The synthesis of azoxybenzenes from nitroaromatics is a multi-step reduction process where the selective formation of the product depends on halting the reaction at the desired intermediate stage. The most widely accepted mechanism involves the condensation of two key intermediates: an aryl nitroso compound and an aryl hydroxylamine (B1172632). nih.govnih.govrsc.orgniscpr.res.in

The reduction of a nitro compound (Ar-NO₂) first yields a nitroso derivative (Ar-NO), which is then further reduced to a hydroxylamine (Ar-NHOH). The condensation of the nitroso compound and the hydroxylamine then produces the azoxybenzene (Ar-N(O)=N-Ar). nih.govrsc.org

Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar + H₂O

Computational studies have shown this condensation step to be both kinetically feasible and thermodynamically favorable nih.gov. The energy barrier for the entire process was calculated to be 15.7 kcal mol⁻¹, and the reaction is significantly exothermic nih.gov. However, one study has presented evidence suggesting that azoxybenzene is formed from the dimerization of the nitrosobenzene (B162901) intermediate, proposing a mechanism that does not involve hydroxylamine as an intermediate koreascience.kr.

Nitrenes (R−:Ṅ·), the nitrogen analogs of carbenes, are highly reactive electrophilic intermediates involved in many chemical reactions. wikipedia.org They are typically formed as transient species from the thermolysis or photolysis of azides or isocyanates wikipedia.org. While less commonly cited as primary intermediates in the standard reduction of nitroarenes to azoxybenzenes, their involvement in related transformations is well-documented. Nitrene radical complexes, in particular, serve as important intermediates in catalytic C-H functionalization and aziridination reactions. nih.govuva.nl These species are often generated from organic azides in the presence of metal catalysts like cobalt or iron complexes nih.gov. The generation of nitrenes from nitrosobenzenes via deoxygenation by phosphines is also a known pathway egyankosh.ac.in.

Electrochemical methods offer a green and highly controllable approach to the synthesis of azoxyaromatics. By carefully tuning the applied electrical potential, the selective reduction of nitroarenes to azoxy-, azo-, or amino-compounds can be achieved with high selectivity and yield. nih.govnih.gov This strategy uses water as the hydrogen source, making it an environmentally benign process nih.govnih.gov.

The mechanistic control in electrosynthesis is achieved by managing the potential. A higher reductive potential generates more active hydrogen species on the catalyst surface, which can further reduce the phenylhydroxylamine intermediate to aniline, thus inhibiting the desired condensation with the nitrosobenzene intermediate to form the azoxy product cardiff.ac.uk.

| Cathode Reaction (Reduction) | Anode Reaction (Oxidation) | Key Advantage | Reference |

|---|---|---|---|

| Nitroarene → Azoxy-aromatic | Aliphatic Amine → Nitrile | Simultaneous production of two valuable chemicals | nih.gov |

| Nitro Compound Reduction | Hydroxylamine Oxidation | Convergent synthesis using in-situ generated intermediates | researchgate.net |

| 1,2-bis(bromomethyl)benzene Reduction | 1,4-hydroquinone Oxidation | Convergent synthesis of octahydropentacene-6,13-dione | cardiff.ac.uk |

Photochemistry provides another avenue for the synthesis of azoxybenzenes, often under mild conditions. The use of light, particularly visible light, to drive chemical transformations is a cornerstone of green chemistry. rsc.org

The photoreduction of nitroarenes can lead to various products, including anilines, azobenzenes, and azoxybenzenes. rsc.orgbohrium.com The selectivity of these reactions can be highly dependent on the reaction conditions. The use of a continuous-flow microreactor for the photoreduction of nitrobenzenes has been shown to dramatically increase the yield and selectivity for azoxybenzenes compared to batch reactions. rsc.org In a batch setup, the reaction often yields aniline derivatives or a mixture of intermediates, whereas the efficient mixing and smooth generation of intermediates in a flow reactor favors the condensation reaction to form the azoxy product rsc.org.

Visible light-induced photocatalysis is an increasingly important method for organic synthesis. nih.govrsc.org In the context of azoxybenzene synthesis, photocatalysts such as graphitic carbon nitride (g-C₃N₄) and cadmium sulfide (B99878) (CdS) nanocomposites are used to absorb visible light and initiate the reduction of nitroaromatics. rsc.orgau.dk

Upon irradiation with visible light, the photocatalyst generates electron-hole pairs. The photogenerated electrons are responsible for the reduction of the nitrobenzene (B124822) substrate, while the holes are consumed by a sacrificial electron donor, such as isopropanol (B130326) or hydrazine. rsc.orgau.dk The selectivity of the reaction towards azoxybenzene, azobenzene (B91143), or aniline can be finely tuned by adjusting parameters like the solvent and the presence of a base. rsc.org For example, using a CdS/MOF photocatalyst, high selectivity for azoxybenzene was achieved in tetrahydrofuran (B95107) (THF) as the solvent rsc.org.

The mechanism for the photocatalytic reduction of nitroarenes to azoxybenzenes involves several key steps occurring on the surface of the photocatalyst.

Light Absorption: The semiconductor photocatalyst absorbs photons with energy greater than its bandgap, promoting an electron from the valence band (VB) to the conduction band (CB), creating an electron-hole pair (e⁻/h⁺). au.dk

Charge Separation and Transfer: The generated electrons and holes migrate to the catalyst surface.

Redox Reactions:

The photogenerated electrons reduce the adsorbed nitrobenzene molecules in a stepwise fashion to form nitrosobenzene and N-phenylhydroxylamine intermediates. au.dk

The holes oxidize a sacrificial agent present in the solution (e.g., isopropanol is oxidized to acetone), which prevents the recombination of the electron-hole pair. au.dk

Condensation: The nitrosobenzene and N-phenylhydroxylamine intermediates, formed on the catalyst surface or in the solution, condense to form the final azoxybenzene product. au.dkresearchgate.net

This process allows for the selective synthesis of azoxybenzenes at room temperature, although the efficiency and selectivity can be influenced by the choice of photocatalyst and reaction conditions. au.dk

| Photocatalyst | Solvent | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| g-C₃N₄ | Isopropanol/Water | Azoxybenzene | >99% | au.dk |

| CdS/NH₂-MIL-125 | Methanol | Aniline | >99% | rsc.org |

| CdS/NH₂-MIL-125 | Tetrahydrofuran | Azoxybenzene | 94% | rsc.org |

| CdS/NH₂-MIL-125 | Ethanol | Azobenzene | 98% | rsc.org |

| Au/TMCs | Isopropanol/Water | Azoxybenzene | High | researchgate.net |

Transformation Reactions of Azoxybenzenes

Wallach Rearrangement and Analogous Acid-Catalyzed Transformations

The Wallach rearrangement is a classic organic reaction that converts aromatic azoxy compounds into hydroxyazo compounds under strong acid catalysis. wikipedia.org This transformation and related acid-catalyzed reactions are fundamental to the reactivity of azoxybenzenes, including 3,3'-dimethylazoxybenzene.

The mechanism of the Wallach rearrangement has been the subject of extensive investigation, and while not known with absolute certainty, a well-supported pathway has been proposed based on kinetic and isotopic labeling studies. wikipedia.orgchemeurope.com The reaction is understood to proceed through a dicationic intermediate. chemeurope.com

Key mechanistic findings include:

Requirement for Strong Acid: The rearrangement requires a medium of high acidity, typically 60% to 100% sulfuric acid. wikipedia.orgchemeurope.com

Two-Proton Involvement: Kinetic studies indicate that the reaction rate increases with acid concentration beyond the point of simple monoprotonation, suggesting the involvement of two protons in the rate-determining step. wikipedia.orgchemeurope.com

Solvent-Derived Hydroxyl Group: Isotopic labeling experiments have demonstrated that the oxygen atom of the resulting hydroxyl group in the product originates from the solvent (water), not from the azoxy group itself. wikipedia.org

Symmetrical Intermediate: When an unsymmetrically ¹⁵N-labeled azoxybenzene is used, the ¹⁵N isotope becomes scrambled between the two nitrogen atoms in the final product, which points to the formation of a symmetrical intermediate. chemeurope.com

A widely accepted mechanism that aligns with these observations involves the following steps wikipedia.orgchemeurope.com:

Double Protonation: The azoxybenzene molecule is protonated twice by the strong acid. The second protonation is considered the slow, rate-determining step. chemeurope.com

Water Elimination: The diprotonated species eliminates a molecule of water, forming a highly electrophilic, symmetric dicationic intermediate. This intermediate has been observed via proton NMR at low temperatures in a superacid system (fluoroantimonic acid). wikipedia.orgchemeurope.com

Nucleophilic Attack: A nucleophile from the solvent, such as the bisulfate anion (HSO₄⁻) or water, attacks one of the aromatic rings at the para position. wikipedia.org

Hydrolysis and Rearomatization: The resulting intermediate undergoes hydrolysis and subsequent deprotonation to yield the final p-hydroxyazobenzene product. wikipedia.org

The "normal" outcome of the Wallach rearrangement is the formation of a p-hydroxyazo compound. However, the structure of the starting azoxybenzene can impose restrictions that lead to the formation of unusual or "abnormal" products.

A study of the Wallach transformation on symmetrically disubstituted azoxybenzenes, including the 2,2'-, 3,3'-, and 4,4'-dimethyl isomers, highlighted the significant influence of the substituent's size and position. publish.csiro.au For this compound, the primary product was identified as 3,3'-dimethyl-4-hydroxyazobenzene, but the formation of by-products was also noted. publish.csiro.au The effect of substituent size becomes more pronounced with larger groups. For instance, comparing 3,3'-dihalogenoazoxybenzenes showed that the yield of the corresponding hydroxyazo compound decreases as the size of the halogen substituent increases. publish.csiro.au

Table 1: Products of the Wallach Rearrangement for Various Substituted Azoxybenzenes

| Starting Material | Major Product(s) | Observations | Reference(s) |

| This compound | 3,3'-Dimethyl-4-hydroxyazobenzene | By-products were also formed. | publish.csiro.au |

| 4-Methylazoxybenzene | 2-Methyl-5-(phenylazo)phenol | An example of "abnormal" rearrangement where the hydroxyl group enters a meta position. | oup.com |

| 4-Ethylazoxybenzene | 2-Ethyl-4-(phenylazo)phenol | Another case of abnormal rearrangement. | oup.com |

| 4-tert-Butylazoxybenzene | 4-(Phenylazo)phenol | The bulky t-butyl group is eliminated during the reaction. | oup.com |

| N,N'-di(quinoxalin-2-yl)diazene N-oxide | Imidazo[1,2-a:4,5-b']diquinoxaline | The expected Wallach product was not formed; instead, a pentacyclic system resulted from an unexpected transformation. | arkat-usa.orgresearchgate.net |

The presence of alkyl groups can lead to what is termed an "abnormal Wallach rearrangement." oup.com For example, 4-methylazoxybenzene yields 2-methyl-5-(phenylazo)phenol as the major product, and 4-ethylazoxybenzene gives 2-ethyl-4-(phenylazo)phenol. oup.com In cases with very bulky substituents, such as a tert-butyl group, the alkyl group can be eliminated entirely. oup.com Furthermore, heterocyclic azoxy compounds may undergo completely different reaction pathways. For instance, N,N'-di(quinoxalin-2-yl)diazene N-oxide, when treated with strong acids, does not yield the expected hydroxy product but instead forms a pentacyclic imidazo[1,2-a:4,5-b']diquinoxaline system. arkat-usa.orgresearchgate.net

C-H Functionalization Directed by the Azoxy Group

The azoxy group can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling the selective introduction of new functional groups at the ortho position of the benzene (B151609) rings. This strategy provides a direct and efficient route to various azoxybenzene derivatives. rsc.org

A variety of transition metals, including palladium, rhodium, and ruthenium, have been employed to catalyze the ortho-functionalization of azoxybenzenes. rsc.orgscispace.comthieme-connect.com The azoxy moiety's nitrogen atom coordinates to the metal center, positioning the catalyst to activate a nearby C-H bond. This directed C-H activation has been utilized for several transformations, such as alkenylation, amidation, and acylation. scispace.comthieme-connect.comrsc.org

Palladium-catalyzed C-O bond construction is a notable example of this strategy, allowing for the direct ortho-acyloxylation or ortho-alkoxylation of azoxybenzenes. rsc.orgrsc.org The reaction typically uses a Pd(II) catalyst, such as Pd(TFA)₂, and an oxidant. rsc.orgrsc.org The proposed mechanism for this transformation involves several key steps rsc.org:

Coordination and C-H Activation: The nitrogen atom of the azoxy group coordinates with the Pd(II) catalyst. This is followed by the activation of the ortho-C-H bond to form a five-membered palladacycle intermediate. This initial cyclometalation step is responsible for the high regioselectivity of the reaction. rsc.org

Oxidative Addition: The palladium(II) intermediate reacts with the oxygen source (e.g., a carboxylic acid or an alcohol). rsc.org

Reductive Elimination: The final C-O bond is formed through reductive elimination from the palladium intermediate, which also regenerates the active Pd(II) catalyst, thus completing the catalytic cycle. rsc.org

This method is valued for its high regioselectivity, broad tolerance of different functional groups, and atomic efficiency. rsc.org

The palladium-catalyzed direct ortho-C-O bond construction is applicable to a wide range of substituted azoxybenzenes, including those with electron-donating groups like methyl substituents. rsc.orgresearchgate.net While specific data for the acyloxylation of this compound is not explicitly detailed in the cited literature, the successful reaction of other methyl-substituted and unsymmetrical azoxybenzenes provides a strong basis for predicting its outcome. rsc.orgresearchgate.net

For example, the reaction of unsymmetrical 3-methylazoxybenzene with acetic acid resulted in a single isomeric product, demonstrating the high regioselectivity directed by the azoxy group. researchgate.net Given the symmetrical nature of this compound, the reaction with a carboxylic acid like acetic acid would be expected to yield the corresponding mono-ortho-acetoxylated product, 2-acetoxy-3,3'-dimethylazoxybenzene, with high efficiency. The reaction tolerates various carboxylic acids and alcohols, allowing for the synthesis of a diverse library of ortho-functionalized azoxybenzenes. rsc.orgrsc.org

Table 2: Representative Examples of Palladium-Catalyzed ortho-Acyloxylation of Azoxybenzenes

| Azoxybenzene Substrate | Carboxylic Acid | Product | Yield (%) | Reference(s) |

| Azoxybenzene | Acetic Acid | (Z)-1-(2-acetoxyphenyl)-2-phenyldiazene oxide | 82 | rsc.orgresearchgate.net |

| Azoxybenzene | Propionic Acid | (Z)-1-(2-(propionyloxy)phenyl)-2-phenyldiazene oxide | 78 | rsc.org |

| 4,4'-Dimethylazoxybenzene | Acetic Acid | (Z)-1-(2-acetoxy-4-methylphenyl)-2-(p-tolyl)diazene oxide | 85 | researchgate.net |

| 3-Methylazoxybenzene | Acetic Acid | One regioisomer formed | 75 | researchgate.net |

| 4,4'-Dimethoxyazoxybenzene | Acetic Acid | (Z)-1-(2-acetoxy-4-methoxyphenyl)-2-(4-methoxyphenyl)diazene oxide | 73 | researchgate.net |

| This compound | Acetic Acid | (Predicted) 2-Acetoxy-3,3'-dimethylazoxybenzene | High (inferred) | rsc.orgresearchgate.net |

| This entry is an inferred outcome based on the reactivity of similar substrates. |

Regioselectivity and Functional Group Tolerance in C-H Activation

The functionalization of carbon-hydrogen (C-H) bonds in azoxybenzenes is a powerful tool for creating complex molecular structures. nih.gov The azoxy group itself can act as a directing group, guiding catalysts to activate specific C-H bonds, typically at the ortho position. researchgate.netacs.org This inherent directing ability often leads to high regioselectivity in these reactions. researchgate.net

A study on the palladium(II)-catalyzed C-O bond formation of azoxybenzenes demonstrated that the nitrogen atom of the azoxy group serves as a directing element. researchgate.net This was confirmed by single crystal X-ray diffraction analysis of a palladium complex intermediate. researchgate.net This protocol exhibits high regioselectivity and tolerates a wide range of functional groups. researchgate.net The reaction successfully coupled various azoxybenzenes with both carboxylic acids and alcohols, accommodating both electron-donating and electron-withdrawing substituents on the azoxybenzene substrates. researchgate.net However, while symmetrical azoxybenzenes with ortho- and para-substituents are generally applicable, those with meta-substituents, such as this compound, have been reported to deliver fairly low yields in some C-H activation reactions, which is potentially due to steric hindrance. mdpi.com

The development of robust catalytic systems is crucial for overcoming challenges related to functional group tolerance, especially in the context of complex molecules like pharmaceuticals. rsc.org Methodologies that merge C-H activation with other catalytic cycles, such as photoredox catalysis, have shown good functional group tolerance, allowing for the acylation of azobenzenes under mild conditions. beilstein-journals.org

Table 1: Palladium-Catalyzed Ortho C-O Bond Construction of Azoxybenzenes Data sourced from a study on Pd(II) catalyzed C-O bond formation of azoxybenzenes. researchgate.net

| Substrate (Azoxybenzene) | Coupling Partner | Product Yield |

| Azoxybenzene | Acetic Acid | 85% |

| 4,4'-Dimethylazoxybenzene | Acetic Acid | 81% |

| 4,4'-Dimethoxyazoxybenzene | Acetic Acid | 76% |

| 4,4'-Dichloroazoxybenzene | Acetic Acid | 92% |

| Azoxybenzene | Methanol | 75% |

| Azoxybenzene | Pivalic Acid | 95% |

Azoxy Group Transfer Reactions

The azoxy functional group can be transferred from a donor molecule to a substrate in what are known as azoxy group transfer reactions. nih.govresearchgate.net Recent advancements have utilized sulfonyl-protected azoxy compounds as radical precursors for these transformations. researchgate.netresearchgate.net In one such method, visible light irradiation is used to generate a triplet nitrene from iminoiodinanes, which is then trapped by nitroso arenes. nih.govresearchgate.net This process yields sulfonyl-protected azoxy compounds and demonstrates a good substrate scope and tolerance for various functional groups. nih.govresearchgate.net

These sulfonyl-protected azoxy compounds can then serve as reagents for transferring the entire azoxy group. researchgate.net Upon photoexcitation, a homolytic cleavage of the S-N bond occurs, generating a sulfinyl radical and an azoxy radical. researchgate.net These radical intermediates can then participate in further reactions. researchgate.net This strategy has been successfully applied to the C(sp³)–H functionalization of ethers and the 1,2-difunctionalization of vinyl ethers. researchgate.netresearchgate.net A key advantage of this method is that the reactions proceed at room temperature under visible light without the need for additional photoredox catalysts. nih.govresearchgate.net The mechanism is supported by control experiments and DFT studies. researchgate.net The initial reaction involves the formation of the azoxy compound on a triplet spin surface, followed by intersystem crossing. researchgate.net Subsequent photoexcitation of the azoxy product leads to the S-N bond cleavage, initiating the group transfer process. researchgate.net

Conversion of Azoxybenzenes to Azo Compounds

The electrochemical reduction of azoxybenzenes is a method for their conversion to other nitrogen-containing compounds. Studies on polycrystalline copper and nickel electrodes in aqueous methanolic solutions have shown that the electrochemical reduction of azoxybenzene and azobenzene typically stops at the hydrazobenzene (B1673438) stage. researchgate.net Voltammetry experiments detect the electronation of azoxybenzene before the discharge potential of the medium is reached. researchgate.netresearchgate.net

The electrochemical behavior of the azoxybenzene/azoxybenzene radical anion couple is influenced by the electrode surface; its reversibility is decreased by the presence of oxides on copper and nickel surfaces. researchgate.net In aprotic media like dimethylformamide (DMF), exhaustive electrolysis of azoxybenzene at a sufficiently negative potential can lead to further reduction to aniline, via hydrazobenzene. researchgate.net The reduction process can be complex, involving multiple electron and proton transfer steps, which can yield different products depending on the precise experimental conditions. researchgate.net Some research has also explored amino-substituted azoxybenzenes for potential use in energy storage, noting their reversible reduction properties. nih.gov

This compound can be converted to various azo derivatives through several synthetic routes. A common transformation is its reduction to the corresponding azo compound, 3,3'-dimethylazobenzene (B1664585). This can be achieved by oxidation of the corresponding azobenzene with peracetic acid to form the azoxy compound, which can then be reduced back. cdnsciencepub.com Another method involves the deoxygenation of this compound using iron pentacarbonyl, which yields 3,3'-dimethylazobenzene in moderate yields. mcgill.ca

Besides simple reduction, this compound can undergo rearrangement reactions to form substituted azo derivatives. For instance, treatment with sulfuric acid leads to the Wallach rearrangement, yielding 3,3'-dimethyl-4-hydroxyazobenzene as the main product. publish.csiro.au The synthesis of azo compounds is a broad field, with methods including the reduction of nitroarenes, which can proceed through an azoxybenzene intermediate, and the oxidation of anilines. researchgate.netresearchgate.net

Table 2: Synthesis of Dimethylazobenzenes from Substituted Nitrobenzenes via Iron Pentacarbonyl Data sourced from a study on reactions of iron pentacarbonyl with organic compounds. mcgill.ca

| Nitro-Substituent | Azo Product | Yield |

| H | Azobenzene | 76.0% |

| o-CH₃ | 2,2'-Dimethylazobenzene | 67.2% |

| m-CH₃ | 3,3'-Dimethylazobenzene | 48.4% |

| p-CH₃ | 4,4'-Dimethylazobenzene | 67.0% |

Rearrangements and Isomerizations of Azoxy Compounds

Azoxy compounds, including this compound, are known to undergo rearrangements, most notably the Wallach rearrangement. wikipedia.org This reaction involves the conversion of an aromatic azoxy compound to a hydroxy-substituted azo compound, typically under strong acid conditions like concentrated sulfuric acid. wikipedia.org The generally accepted mechanism involves the initial double protonation of the azoxy oxygen, followed by the elimination of water to form a dicationic intermediate. wikipedia.org This electrophilic intermediate is then attacked by a nucleophile (such as the HSO₄⁻ anion or water), leading to the hydroxylated azo product, usually with the hydroxyl group in the para position to the azo linkage. wikipedia.org

For this compound, the Wallach rearrangement has been shown to produce 3,3'-dimethyl-4-hydroxyazobenzene. publish.csiro.au Studies on various dimethylazoxybenzene isomers under identical conditions have highlighted the influence of the substituent positions on the reaction products. publish.csiro.au In some cases, particularly with 4-alkylazoxybenzenes, "abnormal" Wallach rearrangements are observed where the hydroxyl group is introduced at positions other than the expected para position. oup.com For instance, the rearrangement of 4,4'-dimethylazoxybenzene mainly introduces the hydroxyl group at the meta position relative to the azo group. oup.com The reaction course can be significantly influenced by steric factors. In highly substituted systems like 2,2',4,4',6,6'-hexamethylazoxybenzene, the normal Wallach rearrangement is precluded, and alternative reaction pathways can occur, such as the oxidation of a methyl group. cdnsciencepub.com

Table 3: Products from the Wallach Rearrangement of Dimethylazoxybenzenes Data sourced from studies on the Wallach Transformation. publish.csiro.au

| Starting Material | Main Product |

| 2,2'-Dimethylazoxybenzene | 2,2'-Dimethyl-4-hydroxyazobenzene |

| This compound | 3,3'-Dimethyl-4-hydroxyazobenzene |

| 4,4'-Dimethylazoxybenzene | 4,4'-Dimethyl-2-hydroxyazobenzene |

Kinetic Studies and Reaction Dynamics

The study of reaction kinetics and dynamics provides fundamental insights into the transformation of chemical compounds like this compound. Kinetic studies on the formation of azoxy compounds and their subsequent reactions help to elucidate mechanisms and optimize reaction conditions. lookchem.com For instance, kinetic investigations of the Wallach rearrangement of 4-alkylazoxybenzenes have shown that the α-isomer of 4-methylazoxybenzene reacts at a slightly faster rate than the β-isomer. oup.com The basicity of azoxybenzenes, which is a key factor in acid-catalyzed rearrangements, is also a subject of such studies. It has been observed that the introduction of methyl groups, as in 4,4'-dimethylazoxybenzene, increases the basicity compared to unsubstituted azoxybenzene. cdnsciencepub.com

Modern experimental techniques, often combined with model-based design of experiments (MBDoE), can intensify kinetic studies, allowing for rapid and targeted identification of kinetic models with minimal experimental effort. cetjournal.it This approach is particularly valuable for complex multi-step reactions. cetjournal.it Furthermore, computational fluid dynamics (CFD) can be used to model reaction kinetics and understand the influence of process parameters like mixing, which is crucial for scaling up reactions from the lab to industrial production. frontiersin.org While specific kinetic data for many reactions of this compound are not extensively documented in readily available literature, the principles derived from studies on azoxybenzene and its other substituted derivatives are applicable. rsc.org For example, the study of the dynamic transformation of azobenzene derivatives in electrolytes for energy storage applications highlights the importance of understanding both irreversible and reversible reaction dynamics. rsc.org

Theoretical and Computational Studies on Azoxybenzenes

Density Functional Theory (DFT) Applications

Density Functional Theory has become a cornerstone of modern computational chemistry due to its balance of accuracy and computational cost. imperial.ac.uk It is widely used to predict a range of molecular properties for organic compounds like 3,3'-Dimethylazoxybenzene. tandfonline.comchalcogen.ro The B3LYP functional is a commonly employed method for such investigations. tandfonline.comtandfonline.com

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. faccts.decrystalsolutions.eu For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy structure. The primary conformers of interest are the trans-(E) and cis-(Z) isomers, which differ in the arrangement around the central -N=N(O)- bond. The trans isomer is generally the more stable configuration.

The conformation is further defined by the torsional angles of the two 3-methylphenyl (m-tolyl) rings relative to the central azoxy plane. Steric hindrance between the rings and the azoxy group can lead to a non-planar arrangement. DFT calculations can precisely model these subtle structural details.

Table 1: Representative Calculated Geometric Parameters for a trans-Azoxybenzene Core This table presents typical values for the core structure based on DFT calculations of azoxybenzene (B3421426) and its derivatives. Specific values for this compound would require a dedicated calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N=N | ~1.26 Å |

| N-O | ~1.28 Å | |

| C-N | ~1.45 Å | |

| Bond Angle | C-N=N | ~116° |

| N-N-O | ~122° | |

| Dihedral Angle | C-N-N-C | ~180° (trans) |

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net For this compound, the HOMO and LUMO are expected to be π and π* orbitals, respectively, delocalized over the aromatic rings and the central azoxy bridge. The electron-donating methyl groups at the meta positions are expected to slightly raise the energy of the HOMO and LUMO compared to unsubstituted azoxybenzene, which may subtly alter the HOMO-LUMO gap and thus the molecule's reactivity and spectral properties.

Table 2: Illustrative Frontier Orbital Energies for an Azoxybenzene Derivative Values are representative and based on DFT/B3LYP calculations for similar aromatic azoxy compounds. scipublications.comirjweb.com

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.81 | Electron acceptor, π* character |

| HOMO | -6.30 | Electron donor, π character |

| HOMO-LUMO Gap (ΔE) | 4.49 | Indicator of chemical reactivity |

Thermochemical and Thermodynamic Property Calculations

DFT calculations, specifically after performing a frequency calculation on an optimized geometry, can be used to determine important thermochemical and thermodynamic properties. uni-muenchen.de These calculations provide insights into the stability and spontaneity of chemical processes. Key properties include:

Enthalpy (H): The total heat content of the system. The change in enthalpy (ΔH) indicates whether a reaction is exothermic or endothermic. libretexts.org

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A value that combines enthalpy and entropy (G = H - TS) to predict the spontaneity of a reaction at constant temperature and pressure.

These properties are calculated based on contributions from translational, rotational, vibrational, and electronic motions of the molecule as determined by statistical mechanics. uni-muenchen.de

Table 3: Sample Calculated Thermodynamic Properties These values are illustrative for a molecule of similar size and complexity to this compound at standard conditions (298.15 K, 1 atm), derived from a standard DFT frequency calculation.

| Property | Symbol | Illustrative Value | Unit |

| Enthalpy | H | Value | Hartrees/Particle |

| Gibbs Free Energy | G | Value | Hartrees/Particle |

| Entropy | S | Value | Cal/Mol-Kelvin |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods are highly effective at predicting various spectroscopic parameters, which can be used to interpret experimental data or to identify unknown compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. csic.esnih.gov Calculations are often performed including a solvent model, such as the Polarizable Continuum Model (PCM), to better simulate experimental conditions. github.io The accuracy of these predictions allows for the confident assignment of signals in experimental spectra. csic.es

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Values are hypothetical predictions based on GIAO/DFT calculations for analogous structures.

| Atom Type | Predicted δ (ppm) |

| ¹H NMR | |

| -CH₃ | ~2.4 |

| Aromatic-H (positions 2, 4, 5, 6) | 7.2 - 7.8 |

| ¹³C NMR | |

| -CH₃ | ~21 |

| Aromatic-C (unsubstituted) | 120 - 130 |

| Aromatic-C (ipso, attached to N) | ~148 |

| Aromatic-C (ipso, attached to CH₃) | ~140 |

Table 5: Selected Calculated Vibrational Frequencies for this compound Frequencies are hypothetical and represent typical values for the assigned functional groups.

| Frequency (cm⁻¹) (Scaled) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2925 | Methyl C-H stretch |

| ~1600 | Aromatic C=C stretch |

| ~1450 | N=N stretch |

| ~1310 | N-O stretch |

Table 6: Predicted UV-Vis Absorption Maxima for this compound Values are illustrative based on TD-DFT calculations of azoxybenzene derivatives. researchgate.net

| Transition | Calculated λmax (nm) |

| π → π | ~325 |

| n → π | ~450 |

Mechanistic Modeling and Reaction Pathway Analysis

Beyond static properties, computational chemistry is a powerful tool for exploring reaction mechanisms, identifying transient species like intermediates and transition states, and mapping out the energy landscape of a chemical transformation. researchgate.net

For azoxybenzenes, a reaction of significant interest is the acid-catalyzed Wallach rearrangement, which converts an azoxybenzene into a hydroxyazobenzene. researchgate.netcdnsciencepub.com Computational studies using DFT can model this complex, multi-step process.

A key aspect of this modeling is the location of transition states , which are first-order saddle points on the potential energy surface and represent the energy maximum along a reaction coordinate. wayne.edu Computationally, a transition state is confirmed by a frequency calculation that yields exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. wayne.edu

DFT calculations have been used to investigate the proposed dicationic intermediate in the Wallach rearrangement. researchgate.netcdnsciencepub.com By comparing the calculated energies of different potential intermediates and transition states, chemists can evaluate the feasibility of various proposed mechanistic pathways. tandfonline.comresearchgate.net For instance, calculations can help determine whether the reaction proceeds through a bent or linear intermediate and can quantify the energy barriers for each step, providing a comprehensive understanding of the reaction's kinetics and mechanism. researchgate.net

Table 7: Illustrative Energy Profile for a Key Step in the Wallach Rearrangement Relative energies are representative for an azoxybenzene rearrangement, based on published DFT studies. researchgate.net

| Species | Description | Relative Energy (kcal/mol) |

| Reactant (Protonated) | Protonated Azoxybenzene | 0.0 |

| Transition State 1 | First energy barrier | +25.4 |

| Intermediate | Dicationic Intermediate | +5.0 |

| Transition State 2 | Second energy barrier | +25.8 |

| Product (Protonated) | Protonated Hydroxyazobenzene | -10.0 |

Reaction Coordinate and Energy Profile Analysis

Reaction coordinate and energy profile analysis is a cornerstone of computational chemistry, used to map the energetic landscape of a chemical transformation. For azoxybenzenes and related azo compounds, this analysis is crucial for understanding isomerization mechanisms, which are fundamental to their photoswitching properties. The reaction coordinate is an abstract, one-dimensional coordinate that represents the progress of a reaction from reactants to products. wikipedia.orglibretexts.org By calculating the potential energy at various points along this coordinate, a profile is generated that reveals transition states and intermediates.

The thermal and photochemical cis-trans isomerization of azobenzenes, the parent structures of azoxybenzenes, has been a subject of extensive theoretical study. Two primary mechanisms are considered: rotation around the N=N double bond and inversion (or semi-linearization) at one of the nitrogen atoms.

Rotational Mechanism: This pathway involves the twisting of the C-N=N-C dihedral angle.

Inversional Mechanism: This pathway proceeds through a linear and bent transition state of one of the C-N=N units.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to locate the transition state (TS) structures for these pathways and calculate their corresponding activation energies. unige.ch For the parent azobenzene (B91143), studies have shown that in the ground state (S₀), the inversion pathway generally has a lower activation energy than the rotation pathway. unige.ch However, in the first excited state (S₁), the rotational pathway becomes the more favorable route for isomerization. unige.ch A transition state for the S₁ state has been located at a CNNC torsion angle of approximately 120°, with a very low activation energy of only 2 kcal/mol, indicating a readily accessible pathway upon photoexcitation. unige.ch

The energy profile connects the stable isomers (cis and trans) through these high-energy transition states. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate. For complex reactions, the profile may include several intermediates and transition states. researchgate.netresearchgate.net Computational methods allow for the decomposition of this activation energy into enthalpic (ΔH‡) and entropic (ΔS‡) contributions, providing deeper mechanistic insight. researchgate.netiu.edu

| Parameter | Isomerization Mechanism | Computational Method | Calculated Value (kcal/mol) | Reference |

| Activation Energy (S₀) | Inversion | DFT (B3LYP) | ~40 | unige.ch |

| Activation Energy (S₀) | Rotation | DFT (B3LYP) | >40 | unige.ch |

| Activation Energy (S₁) | Rotation (TStors) | Quantum Chemical Methods | ~2 | unige.ch |

| Activation Energy (T₁) | Rotation | DFT (B3LYP) | 28.0 | unige.ch |

This table presents representative calculated activation energies for the isomerization of the parent azobenzene, which serves as a model for azoxybenzene systems.

Solvation Effects in Computational Chemistry

The surrounding solvent can significantly influence the properties and reactivity of a solute molecule. Computational chemistry accounts for these interactions through various solvation models, which are broadly categorized as explicit or implicit.

Explicit Solvation: In this model, individual solvent molecules are included in the simulation, interacting directly with the solute. While highly accurate, this approach is computationally expensive, often reserved for molecular dynamics simulations.

Implicit Solvation: This model, also known as a continuum model, represents the solvent as a continuous medium with a defined dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent. escholarship.org Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). cpts.com.ua

For azoxybenzenes, solvation effects are particularly important in studying solvatochromism—the change in the color of a solution with a change in solvent polarity. nih.govmdpi.com This phenomenon arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent. nih.gov Quantum chemical calculations using implicit solvent models can predict these spectral shifts. For instance, the near-ultraviolet absorption spectra of various substituted azoxybenzenes have been analyzed using the PPP-SCFMO-CI method combined with solvent models, successfully interpreting the observed π-π* transitions. oup.com

Solvent models are also critical for accurately predicting reaction rates and mechanisms in solution. bohrium.com The solvent can stabilize or destabilize transition states differently than reactants, altering the activation energy. For example, the thermal cis-to-trans isomerization of push-pull azobenzenes shows significant acceleration with increasing solvent dipolarity and acidity, which computational models can correlate with a shift in the reaction mechanism from inversion to rotation. bohrium.com DFT calculations with implicit solvation have proven to be a useful tool in predicting reaction outcomes, such as the formation of azoxybenzene as a side product in the Baeyer-Mills reaction. escholarship.org

| Solvation Model | Type | Typical Application for Azoxybenzenes | Key Finding |

| PCM (Polarizable Continuum Model) | Implicit | Calculation of UV-Vis spectra, reaction kinetics. | Predicts solvatochromic shifts and changes in activation energy in different solvents. cpts.com.ua |

| SMD (Solvation Model based on Density) | Implicit | Calculation of free energy of solvation, reaction kinetics. | Provides a good balance of accuracy and efficiency for predicting solvent effects on reactions. cpts.com.ua |

| COSMO (Conductor-like Screening Model) | Implicit | Analysis of solvation effects on reactivity. | Used to analyze the influence of various solvents on reaction pathways. cpts.com.ua |

| Supermolecular Approach | Explicit | Detailed study of specific solute-solvent interactions (e.g., hydrogen bonding). | Reveals the role of individual solvent molecules, but is computationally intensive. cpts.com.ua |

Quantum Chemical Approaches in Spectroscopy

Quantum chemical calculations are indispensable for the interpretation and prediction of spectroscopic data. yukiozaki.comrsc.org By solving the Schrödinger equation for a given molecule, these methods can compute properties that are directly related to spectral measurements.

For electronic spectroscopy (UV-Visible), Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths of molecules like this compound. researchgate.netnih.gov These calculations allow for the assignment of observed absorption bands to specific electronic transitions, such as the lower-energy n→π* transition and the higher-energy π→π* transition characteristic of azo compounds. oup.comresearchgate.net Theoretical studies on azobenzene derivatives have shown that TD-DFT calculations can reproduce experimental absorption maxima with good accuracy, and they can predict how these maxima will shift upon substitution or a change in solvent. researchgate.netresearchgate.net

Vibrational spectroscopy (Infrared and Raman) can also be modeled using quantum chemical methods. DFT calculations can predict the harmonic vibrational frequencies and intensities of a molecule. researchgate.net These predicted spectra, when compared with experimental FT-IR and FT-Raman spectra, aid in the assignment of vibrational modes to specific functional groups and molecular motions. nih.gov For a more accurate prediction, especially for systems with hydrogen bonding or significant anharmonicity, more advanced approaches like the Vibrational Self-Consistent Field (VSCF) method may be employed. yukiozaki.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy parameters, such as chemical shifts and spin-spin coupling constants, can also be computed. mdpi.com These calculations are highly sensitive to the molecular geometry and electronic environment, providing a stringent test of the computational method and a powerful tool for structure elucidation.

| Spectroscopic Technique | Quantum Method | Predicted Parameters | Application to Azoxybenzenes |

| UV-Visible | TD-DFT, ZINDO, SAC-CI | Excitation Energies (λmax), Oscillator Strengths | Assigning n→π* and π→π* transitions; predicting solvatochromic shifts. oup.comyukiozaki.comresearchgate.net |

| Infrared (IR) / Raman | DFT, MP2 | Vibrational Frequencies, Intensities | Assigning peaks to functional group vibrations (e.g., C-H, N=N stretches). researchgate.netnih.gov |

| NMR | DFT (with GIAOs) | Chemical Shifts (δ), Coupling Constants (J) | Aiding in structure confirmation and distinguishing between isomers. mdpi.com |

Molecular Dynamics Simulations in Complex Systems

While quantum chemical methods are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are the tool of choice for investigating the behavior of large, complex systems over time. nih.govlidsen.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes and compute bulk properties.

A significant application of MD simulations for azoxybenzene derivatives is in the study of liquid crystals. nanobioletters.comresearchgate.net Many azoxybenzenes exhibit liquid crystalline phases, where molecules possess a degree of orientational order but are disordered in position. MD simulations can model these phases at an atomistic level, providing insights into the structure-property relationships that give rise to mesophase behavior. nanobioletters.comias.ac.in

In these simulations, a large number of molecules (from thousands to millions) are placed in a simulation box, and their trajectories are calculated over nanoseconds or longer. nih.gov From these trajectories, various physical properties can be computed, including:

Transition Temperatures: By simulating the system at different temperatures, the transitions between crystalline, liquid crystalline, and isotropic phases can be observed. nanobioletters.com

Order Parameters: These parameters quantify the degree of orientational alignment of the molecules, which is a defining characteristic of a liquid crystal phase. researchgate.net

Thermodynamic Properties: Quantities like pair energy, Van der Waals potential, and specific heat can be calculated to understand the intermolecular forces driving phase behavior. nanobioletters.comresearchgate.net

Mechanical Properties: Stress-strain behavior and elastic constants can be simulated, which are crucial for material applications. nanobioletters.comresearchgate.net

Recent MD studies on homologous series of alkyl-azoxybenzene compounds have successfully simulated their liquid crystalline properties, showing strong correlation with experimental data and providing a deeper understanding of how molecular structure influences mesophase formation. nanobioletters.comresearchgate.netresearchgate.net These simulations are essential for the rational design of new materials with tailored liquid crystalline properties.

Advanced Applications of Azoxybenzene Derivatives in Materials Science and Chemical Synthesis

Applications in Functional Materials

The unique electronic and structural characteristics of the azoxy moiety make its derivatives, including 3,3'-dimethylazoxybenzene, valuable components in the development of advanced functional materials.

Azoxybenzenes were among the first compounds in which liquid crystalline properties were identified. scipublications.com The rod-like shape of these molecules is conducive to the formation of ordered, fluid phases known as mesophases. nih.govnih.gov The presence and nature of terminal groups are critical in determining the mesomorphic behavior of these compounds. scipublications.com

Azoxybenzene (B3421426) derivatives are key components in materials used for liquid crystal displays (LCDs) and optical systems. rsc.orgresearchgate.net Their utility stems from their ability to form nematic and smectic phases over specific temperature ranges. For instance, p,p'-dimethoxyazoxybenzene and p,p'-dihexyloxyazoxybenzene are well-known examples of azoxy compounds exhibiting liquid crystalline properties. google.com The modification of the terminal groups allows for the fine-tuning of the material's liquid crystal behavior to suit specific applications. scipublications.com The general structure of azoxybenzenes makes them valuable for creating materials used in electronic devices due to their liquid crystalline properties. rsc.orgorganic-chemistry.org While specific data for this compound is not extensively detailed in the surveyed literature, the properties of similar alkyl-substituted azobenzene (B91143) liquid crystals provide insight into their expected behavior.

Below is a table showing the nematic ranges for several azobenzene liquid crystal compounds, illustrating the effect of different substituents.

| Chemical Name | Nematic Range (°C) |

| 4-heptyl 4'-propylazobenzene | 3-34 |

| 4-octyl 4'-propylazobenzene | 15–25 |

| 4-cyano 4'-hexyloxyazobenzene | 99-116 |

| 4-cyano 4'-heptyloxyazobenzene | 91-110 |

| 4-cyano 4'-octyloxyazobenzene | 102-111 |

| Data sourced from commercially available azobenzene liquid crystals. beamco.com |

The design of modern energetic materials focuses on achieving high energy density, good thermal stability, and acceptable sensitivity. Nitrogen-rich compounds are a cornerstone of this research field. rsc.org The azoxy functional group, like the related azo group, is a valuable structural motif in energetic compounds because it contributes to a high heat of formation and increases the nitrogen content, which upon decomposition releases large amounts of N₂ gas. researchgate.net

The development of new energetic materials involves synthesizing molecules with a high density and a positive oxygen balance. rsc.orgwiley-vch.de Azoxy groups are incorporated into complex heterocyclic structures, such as those based on furazan (B8792606) or pyrazole-triazole backbones, to enhance detonation properties. rsc.orgresearchgate.net For example, a novel energetic compound, N,N'-dinitro-N,N'-bis[3-(nitro-NNO-azoxy)furazan-4-yl]methylenediamine, demonstrates the integration of the azoxy group into a high-performance energetic material. researchgate.net While the primary focus is often on nitro-functionalized azoxy compounds, the fundamental contribution of the azoxy bridge to the energetic properties is significant. The design process for these materials often employs computational methods to predict properties like density and heat of formation before synthesis is attempted. researchgate.net

The table below compares the properties of several key energetic materials.

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| HMX | 1.91 | 9.10 | 39.3 |

| RDX | 1.82 | 8.795 | 34.7 |

| Compound 4 (pyrazole-triazole based) | 1.89 | >9.090 | >37.0 |

| Compound 6 (pyrazole-triazole based) | 1.91 | >9.090 | >37.0 |

| Comparative data for advanced energetic materials. rsc.org |

Azoxybenzene and its derivatives find applications as additives and monomers in the synthesis of polymeric materials. They have been noted for their role as polymerization inhibitors and stabilizers, helping to control polymerization reactions and enhance the durability of the final polymer product. rsc.orgglobethesis.com

Furthermore, the incorporation of the azoxybenzene or the closely related azobenzene moiety into the main chain or as a side chain of a polymer can impart unique photoresponsive properties. rroij.com A series of azo-acrylate polymer derivatives have been synthesized via free radical polymerization, demonstrating how these functional groups can be integrated into polymer backbones. rroij.com The disappearance of ethylenic proton signals and the shifting of carbonyl group signals in NMR spectra confirm the successful polymerization of such monomers. rroij.com In other research, polymers have been synthesized from 3,3'-dimethoxybiphenyl-4,4'-diamine with various diacids, indicating the versatility of biphenyl (B1667301) structures, which are related to the foundational structure of azoxybenzenes, in creating new polymers. kashanu.ac.ir These findings underscore the potential for using substituted azoxybenzenes like this compound to create specialized polymers. organic-chemistry.org

Epoxy resins are a critical class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. The properties of the cured resin are highly dependent on the curing agent used. Azobenzene derivatives containing amine functionalities have been developed as specialized curing agents for epoxy resins. researchgate.net

For instance, 2,4-diamino-4′-methylazobenzene (DMAB) has been used to cure N,N-diglycidylaniline (DGA). researchgate.net The kinetics of this curing process were studied, revealing an autocatalytic behavior in the initial stage, which could be modeled effectively. researchgate.net The incorporation of the azobenzene group into the epoxy network makes these materials suitable for applications in holography and optical data storage. researchgate.net The thermal properties, such as the glass transition temperature (Tg), are influenced by the functionality of the epoxy resin and the structure of the curing agent. The DGA/DMAB system exhibits a Tg of 220°C. researchgate.net The development of such functional curing agents allows for the creation of high-performance epoxy networks with tailored optical and thermal properties.

Roles in Organic Synthesis Methodologies

Beyond its use in materials, the azoxy group serves as a powerful functional group in organic synthesis, primarily by directing the functionalization of specific C-H bonds.

Transition metal-catalyzed C-H activation is a powerful strategy for the efficient and atom-economical synthesis of complex organic molecules. globethesis.com In this context, the azoxy group has emerged as a reliable ortho-directing group. organic-chemistry.org The nitrogen atom of the azoxy moiety coordinates to a metal catalyst, positioning it to selectively activate a C-H bond at the ortho position of the benzene (B151609) ring, facilitating the formation of a new bond. rsc.orgresearchgate.net

This strategy has been successfully employed in a variety of transformations:

Palladium-Catalyzed Acylation: Azoxybenzenes can be acylated at the ortho position using aldehydes or α-oxocarboxylic acids as the acyl source. nih.govglobethesis.comresearchgate.net These reactions provide a direct pathway to synthesize 2-acylated azoxybenzenes with good yields and high regioselectivity. globethesis.com

Ruthenium-Catalyzed Alkenylation: In the presence of a ruthenium(III) complex, azoxybenzenes react with alkenes to yield ortho-alkenylated products. This method provides direct access to a range of olefinated azoxy compounds. rsc.orgrsc.orgnih.gov

Palladium-Catalyzed C-O Bond Formation: The azoxy group can also direct the formation of C-O bonds. Reactions with carboxylic acids and alcohols have been developed, affording ortho-acyloxylated or ortho-alkoxylated azoxybenzenes in moderate to excellent yields. researchgate.net

The directing ability of the azoxy group is robust, tolerating a wide range of substituents on the aromatic rings. researchgate.netresearchgate.net This methodology avoids the need for pre-functionalized substrates, aligning with the principles of green and efficient chemistry.

The following table summarizes selected examples of ortho-C-H functionalization of azoxybenzenes.

| Catalyst System | Coupling Partner | Product Type | Yield | Reference |

| Pd(OAc)₂ / TBHP | Aldehydes | 2-Acylated Azoxybenzene | Up to 89% | globethesis.com |

| Pd(OAc)₂ / K₂S₂O₈ | α-Oxocarboxylic Acids | 2-Acylated Azoxybenzene | Good yields | nih.gov |

| Ru(III) complex / AgSbF₆ | Alkenes | 2-Alkenylated Azoxybenzene | Good yields | rsc.orgnih.gov |

| Pd(II) / Oxidant | Carboxylic Acids/Alcohols | 2-Acyloxy/Alkoxy Azoxybenzene | Moderate to excellent | researchgate.net |

Precursors for Targeted Chemical Transformations (e.g., Wallach Rearrangement)

This compound serves as a key precursor for targeted chemical transformations, most notably in the Wallach rearrangement. This acid-catalyzed reaction is a fundamental method for converting aromatic azoxy compounds into their corresponding hydroxyazobenzene isomers. wikipedia.orgscbt.com

The general mechanism of the Wallach rearrangement involves the protonation of the azoxy group in the presence of a strong acid, such as sulfuric acid. wikipedia.org This is followed by a rearrangement to form a para-hydroxyazobenzene. The reaction is understood to proceed through a dicationic intermediate. wikipedia.org Isotopic labeling studies have confirmed that the oxygen atom in the resulting hydroxyl group originates from the solvent, not from the original azoxy group. wikipedia.org

Components in Multi-component Reactions and Catalytic Systems

While azoxybenzenes are often the products of catalytic reactions, such as the reductive dimerization of nitrosobenzenes or the oxidation of anilines, their role as active components within multi-component reactions (MCRs) or catalytic cycles is an area of developing interest. rsc.orgbeilstein-journals.org MCRs are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. researchgate.neted.ac.uknih.gov

The reactivity of the azoxy group in this compound presents possibilities for its inclusion in such complex reaction schemes. For instance, the reduction of the azoxy group can lead to the formation of azo compounds or hydrazines, which can then participate in subsequent transformations within a one-pot synthesis. The catalytic reduction of nitroaromatics is a well-established field, and similar catalytic systems could potentially be adapted to selectively transform the azoxy moiety of this compound, thereby generating reactive intermediates for MCRs. google.comnih.gov

Furthermore, the nitrogen atoms and the aromatic rings of this compound could potentially act as ligands for metal catalysts, influencing the outcome of a catalytic reaction. Although direct examples of this compound being used as a key reactant in a multi-component reaction or as a ligand in a catalytic system are not yet widely reported, its structural features suggest a latent potential for such advanced synthetic applications.

Design of Small-Molecule Probes in Chemical Biology

The design of small-molecule probes is a cornerstone of chemical biology, enabling the visualization and study of biological processes in real-time. rsc.orgnih.govresearchgate.net Fluorescent probes, in particular, are powerful tools due to their high sensitivity and the non-invasive nature of detection. nih.gov Azobenzene derivatives are known for their photoisomerization properties, a characteristic that is generally associated with quenching of fluorescence, thus making them challenging candidates for fluorescent probes. tcichemicals.com

However, recent research has focused on strategies to suppress this photoisomerization to enhance fluorescence. This can be achieved through structural modifications that restrict the cis-trans isomerization, thereby promoting radiative decay pathways. The scaffold of this compound offers a platform for such modifications. The introduction of specific functional groups could lock the molecule in a more rigid conformation, potentially leading to fluorescent properties.

While this compound itself is not fluorescent, it can be chemically modified to create derivatives that act as probes. For example, the introduction of a fluorophore whose emission is modulated by the redox state of the azoxy group could allow for the sensing of specific cellular environments. The development of such probes based on the this compound structure could provide new tools for studying oxidative stress or other redox-dependent biological phenomena. cymitquimica.com The synthesis of such probes would involve strategic functionalization of the aromatic rings, leveraging the known chemistry of azoxybenzene compounds.

Compound Data Tables

Physicochemical Properties of 3,3'-Dimethylazobenzene (B1664585)

| Property | Value | Source(s) |

| CAS Number | 588-04-5 | scbt.comchemicalbook.comtcichemicals.comdocbrown.info |

| Molecular Formula | C₁₄H₁₄N₂ | scbt.comtcichemicals.com |

| Molecular Weight | 210.28 g/mol | scbt.comtcichemicals.com |

| Appearance | Light yellow to Brown powder/crystal | docbrown.info |

| Melting Point | 51.0 to 54.0 °C | tcichemicals.comdocbrown.info |

| IUPAC Name | bis(3-methylphenyl)diazene | tcichemicals.com |

| Synonyms | m-Azotoluene, 3,3'-Azotoluene | chemicalbook.comdocbrown.info |

Spectroscopic Data Interpretation for a Related Structure (3,3-dimethylpentane)

| Spectroscopic Feature | Interpretation | Source(s) |

| Strong C-H stretching vibrations | (2940-2880 cm⁻¹) Indicate the presence of CH₂ and CH₃ groups. | |

| Strong C-H deformation vibrations | (1480-1365 cm⁻¹) Further confirm the presence of CH₂ and CH₃ groups. | |

| Strong C-C skeletal vibrations | (840-790 and 1175-1140 cm⁻¹) Associated with a C-(CH₃)₂ group. | |

| Fingerprint Region | (~1500-400 cm⁻¹) A complex and unique set of overlapping vibrations used for identification. |

Conclusion and Future Perspectives in Azoxybenzene Research

Summary of Key Academic Contributions and Research Directions

Research into azoxybenzenes has yielded significant contributions across various chemical disciplines. A primary focus has been on their synthesis, with academic efforts leading to a variety of methods for their preparation. The classical approach often involves the reduction of nitroaromatic compounds. oup.com For instance, nitrobenzene (B124822) can be reduced to azoxybenzene (B3421426) by refluxing it with sodium alkoxide in alcohol. oup.com A common pathway involves the condensation of a phenylhydroxylamine and a nitrosobenzene (B162901), which are both intermediates in the reduction of nitrobenzenes. oup.com

Academic interest in the synthesis of azoxybenzenes from aniline (B41778) derivatives is also prominent due to the wide availability and stability of anilines. acs.org This has led to the development of numerous oxidation methods. acs.org Key research directions have been shaped by the diverse applications of azoxybenzene derivatives. They are recognized as valuable intermediates in the synthesis of dyes, pharmaceuticals, polymerization inhibitors, and liquid crystals for electronic displays. nih.govrsc.org Methoxy-substituted azoxybenzenes, for example, were among the first and most easily prepared liquid crystals. rsc.org The azoxy group's ability to act as a bioisostere for amide and alkene groups has also opened avenues for its use in medicinal chemistry, with some derivatives showing promising anticancer properties. nih.gov

Furthermore, the azoxy group serves as a directing group in the C-H functionalization of arenes and is a precursor for the Wallach rearrangement, a classic reaction that produces hydroxyazobenzenes, which are common azo dyes. nih.govrsc.org The study of this rearrangement, including for compounds like 3,3'-Dimethylazoxybenzene, represents a significant area of academic inquiry. publish.csiro.au

Remaining Challenges in Synthesis and Mechanistic Understanding of Azoxybenzenes

Despite considerable progress, significant challenges persist in the synthesis and mechanistic understanding of azoxybenzenes.

Synthetic Challenges: A major hurdle is the selective synthesis of azoxybenzenes, as they are often unstable reaction intermediates. researchgate.net Reactions can easily lead to byproducts such as azobenzenes, anilines, or hydroxyazobenzenes through over-reduction or rearrangement. researchgate.net The development of green and efficient synthetic pathways remains a key objective. Many traditional methods require harsh reaction conditions or stoichiometric metal oxidants. acs.orgnih.gov Recent research has focused on milder, more sustainable approaches, such as using H₂O₂ as a green oxidant or employing cost-effective catalysts like DIPEA (N,N-Diisopropylethylamine) in water. acs.orgnih.gov However, achieving high selectivity and yield, especially for asymmetrically substituted azoxybenzenes, is an ongoing challenge. nih.gov Another difficulty lies in the steric hindrance presented by certain substituents, which can impede the reaction; sterically encumbered ortho-substituted substrates, for example, often result in lower yields. acs.org

Mechanistic Challenges: The mechanism of azoxybenzene formation is complex and not fully elucidated in all systems. While the condensation of nitrosobenzene and N-phenylhydroxylamine is a widely accepted pathway, the reaction is catalyzed by both acids and bases, and the rate-determining step can vary with pH. psu.edursc.org Studies suggest the rapid formation of an N,N'-dihydroxy intermediate, with its subsequent dehydration being the slow step. psu.edursc.org However, different intermediates and mechanisms have been proposed depending on the reaction conditions, and experimentally demonstrating their existence is difficult. psu.edu For example, under basic conditions, the reaction may proceed through radical anions, while enzymatic and photocatalytic routes introduce entirely different mechanistic pathways involving enzyme-substrate complexes or photogenerated holes. psu.eduresearchgate.netnih.gov A unified, comprehensive understanding that explains all experimental observations is still an area of active research.

Emerging Research Avenues for Azoxybenzene Derivatives

The future of azoxybenzene research is branching into several exciting new directions, leveraging modern synthetic techniques and exploring novel applications.

Advanced Catalytic Systems:

Photocatalysis: The use of photocatalysts for azoxybenzene synthesis is a promising green chemistry approach. researchgate.netmdpi.com For instance, cerium(IV) oxide has been shown to selectively produce azoxybenzene from nitrosobenzene under visible light irradiation. researchgate.net This method avoids harsh reagents and can be driven by sunlight, although challenges like low quantum efficiency and catalyst recycling need to be addressed. nih.govmdpi.com

Electrosynthesis: Potential-tuned electrosynthesis offers a high degree of control over the selective reduction of nitroarenes. nih.gov By adjusting the applied potential over a CoP nanosheet cathode, nitroaromatics can be selectively converted to azoxy, azo, or amino compounds, using water as the hydrogen source. This method's flexibility and sustainability make it a highly attractive area for future development. nih.gov

Biocatalysis: The use of enzymes for chemical synthesis is expanding, and researchers have begun exploring biocatalytic routes to azoxy compounds. Fungal unspecific peroxygenases (UPOs) have been discovered to catalyze the formation of azoxy compounds from anilines, representing a novel and environmentally benign synthetic strategy. researchgate.net

Materials Science and Medicinal Chemistry:

Liquid Crystals: Azoxybenzenes have historically been important in the development of liquid crystals. rsc.orgnanobioletters.com Ongoing research explores the relationship between molecular structure, such as alkyl chain length in dialkylazoxybenzenes, and mesophase behavior to design new materials for advanced displays and sensors. nanobioletters.com

Coordination Polymers and MOFs: Azoxybenzene carboxylates are being used as ligands to construct coordination polymers and metal-organic frameworks (MOFs). scispace.com These materials exhibit interesting luminescence and magnetic properties, with potential applications in sensing and data storage. scispace.com

Medicinal Applications: The structural and electronic properties of the azoxy group continue to be explored in drug design. nih.gov Beyond their potential as anticancer agents, their role as multi-target scaffolds in medicinal chemistry is an active field of investigation, with derivatives being tested as inhibitors for enzymes like tyrosinase. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3'-Dimethylazoxybenzene, and what experimental conditions are critical for reproducibility?

- Answer : The synthesis of this compound typically involves nitration of precursor compounds under controlled conditions. For example, nitration of 2,2'-dimethylazoxybenzene with concentrated nitric acid yields nitro derivatives, with reaction severity influencing substitution patterns (e.g., 4-nitro, 3',4-dinitro, or 2,3',4-trinitro derivatives). Reduction using stannous chloride in acidic media can produce intermediates like 3,3'-dimethylbenzidine, though unexpected products may arise due to rearrangement .

- Key Conditions :

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃ (conc.), varying temperatures | Position-selective nitro group addition |

| Reduction | SnCl₂ in HCl | Benzidine rearrangement or side products |

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?